6-{4-[6-(3-methyl-1H-pyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl}pyridine-3-carbonitrile
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Overview
Description
6-{4-[6-(3-methyl-1H-pyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl}pyridine-3-carbonitrile is a complex organic compound featuring multiple heterocyclic rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-{4-[6-(3-methyl-1H-pyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl}pyridine-3-carbonitrile typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Pyrazole Ring: Starting with a suitable precursor, such as 3-methyl-1H-pyrazole, the pyrazole ring is synthesized through cyclization reactions.
Construction of the Pyridazine Ring: The pyrazole derivative is then reacted with appropriate reagents to form the pyridazine ring, often involving condensation reactions.
Piperazine Incorporation: The pyridazine intermediate is further reacted with piperazine under controlled conditions to introduce the piperazine moiety.
Final Assembly: The final step involves coupling the piperazine derivative with 3-cyanopyridine to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole and pyridazine rings, using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed on the nitrile group to form corresponding amines using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the piperazine and pyridine rings, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, under anhydrous conditions.
Substitution: Alkyl halides, acyl chlorides, in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products
Oxidation: Formation of hydroxylated derivatives.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of alkylated or acylated derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.
Biology
In biological research, the compound is studied for its potential as a ligand in receptor binding studies. Its ability to interact with specific biological targets makes it valuable in the study of cellular signaling pathways.
Medicine
Medically, this compound is investigated for its potential therapeutic effects. It has shown promise in preclinical studies as an anti-inflammatory, anti-cancer, and anti-microbial agent.
Industry
In the industrial sector, the compound is used in the development of new materials with specific properties, such as polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism by which 6-{4-[6-(3-methyl-1H-pyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl}pyridine-3-carbonitrile exerts its effects involves binding to specific molecular targets, such as enzymes or receptors. This binding can modulate the activity of these targets, leading to changes in cellular processes. For example, it may inhibit the activity of certain kinases involved in cell proliferation, thereby exerting anti-cancer effects.
Comparison with Similar Compounds
Similar Compounds
- 6-(1-methyl-1H-pyrazol-4-yl)pyridazin-3-amine
- 6-(1-methyl-1H-pyrazol-4-yl)-1,2,4-triazolo[4,3-b]pyridazine
- 6-(1-methyl-1H-pyrazol-4-yl)imidazo[1,2-b]pyridazine
Uniqueness
Compared to similar compounds, 6-{4-[6-(3-methyl-1H-pyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl}pyridine-3-carbonitrile is unique due to its combination of multiple heterocyclic rings, which enhances its binding affinity and specificity for certain biological targets. This structural complexity also allows for greater versatility in chemical modifications, making it a valuable compound in drug discovery and development.
Properties
Molecular Formula |
C18H18N8 |
---|---|
Molecular Weight |
346.4 g/mol |
IUPAC Name |
6-[4-[6-(3-methylpyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl]pyridine-3-carbonitrile |
InChI |
InChI=1S/C18H18N8/c1-14-6-7-26(23-14)18-5-4-17(21-22-18)25-10-8-24(9-11-25)16-3-2-15(12-19)13-20-16/h2-7,13H,8-11H2,1H3 |
InChI Key |
WFGVGZIXDTWPKQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C=C1)C2=NN=C(C=C2)N3CCN(CC3)C4=NC=C(C=C4)C#N |
Origin of Product |
United States |
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